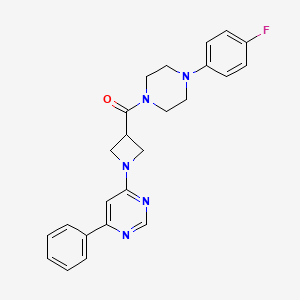![molecular formula C13H9ClN2S B2882296 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine CAS No. 692737-26-1](/img/structure/B2882296.png)
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives, including 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, involves the use of microwave techniques . This approach is considered robust for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of thienopyrimidine-containing compounds, including 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, is similar to that of purine . This similarity in structural and isoelectronic characteristics makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have been synthesized and evaluated as inhibitors against various isomers . For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives, including 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, have been synthesized and evaluated as potent antitumor agents . These compounds have shown remarkable antitumor activity against various cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562 . They have also demonstrated low toxicity against HEK-293T cells .
EZH2 Inhibitors
These compounds have been used as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. Inhibiting this enzyme can help in the treatment of cancer .
Apoptosis Inducers
One of the compounds synthesized from 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, known as compound 12e, has been found to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner . Apoptosis is a form of programmed cell death that is often disrupted in cancer cells. Inducing apoptosis can help in eliminating cancer cells .
Inhibitors of Cell Migration
Compound 12e has also been found to inhibit the migration of SU-DHL-6 cells . Inhibiting cell migration can prevent the spread of cancer to other parts of the body .
Antimicrobial Agents
Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial activity . These compounds have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
CDK Enzyme Inhibitors
Thiazolopyrimidine derivatives, which are related to thieno[3,2-d]pyrimidine, have been studied for their anticancer activity. They have been found to inhibit the CDK enzyme and lead to cell death by apoptosis .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-15-10-6-7-17-11(10)12(14)16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRMGFATBGECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

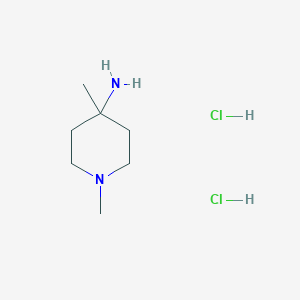
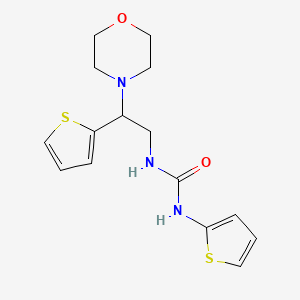
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)
![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)
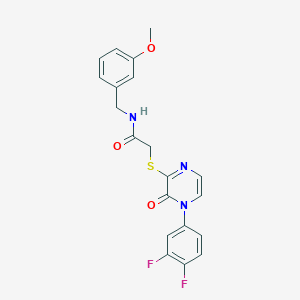
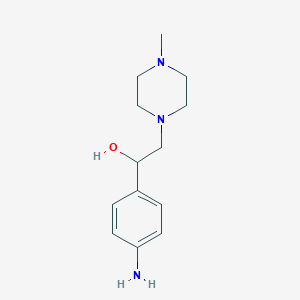
![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2882228.png)
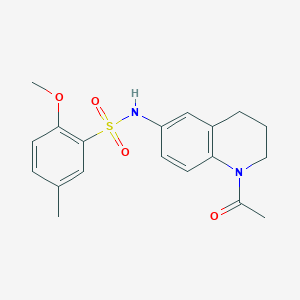
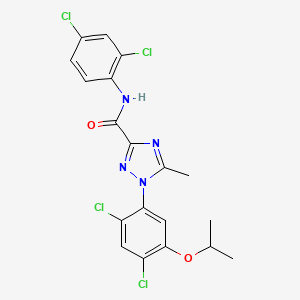
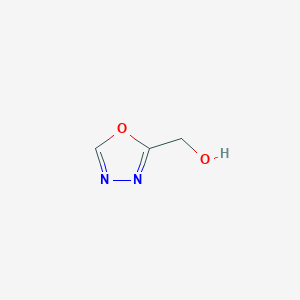
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)
![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)
